1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 899217-50-6
VCID: VC4374292
InChI: InChI=1S/C20H20ClNO3S/c1-3-4-11-22-13-19(20(23)17-12-14(2)5-10-18(17)22)26(24,25)16-8-6-15(21)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3
SMILES: CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C20H20ClNO3S
Molecular Weight: 389.89

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one

CAS No.: 899217-50-6

Cat. No.: VC4374292

Molecular Formula: C20H20ClNO3S

Molecular Weight: 389.89

* For research use only. Not for human or veterinary use.

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one - 899217-50-6

Specification

CAS No. 899217-50-6
Molecular Formula C20H20ClNO3S
Molecular Weight 389.89
IUPAC Name 1-butyl-3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-one
Standard InChI InChI=1S/C20H20ClNO3S/c1-3-4-11-22-13-19(20(23)17-12-14(2)5-10-18(17)22)26(24,25)16-8-6-15(21)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3
Standard InChI Key SMWQEPUJEPWJBN-UHFFFAOYSA-N
SMILES CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

The compound 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is a complex organic molecule that belongs to the quinoline class, which is known for its diverse biological activities. This compound integrates a quinoline core with a 4-chlorobenzenesulfonyl group and a butyl chain, suggesting potential applications in pharmaceuticals or as an intermediate in chemical synthesis.

Synthesis and Preparation

The synthesis of 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one likely involves multi-step reactions starting from simpler quinoline derivatives. A common approach might include the following steps:

  • Quinoline Core Formation: The synthesis begins with the formation of the quinoline core, which can be achieved through various methods such as the Skraup reaction or the Doebner-Miller reaction.

  • Introduction of the 4-Chlorobenzenesulfonyl Group: This involves a sulfonylation reaction where a 4-chlorobenzenesulfonyl chloride is reacted with the quinoline derivative in the presence of a base.

  • Alkylation: The introduction of the butyl group at the 1-position can be achieved through alkylation reactions using butyl halides or other alkylating agents.

Biological Activities and Potential Applications

Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of a 4-chlorobenzenesulfonyl group may enhance certain biological activities due to its potential to interact with biological targets.

Biological ActivityDescription
Antimicrobial ActivityPotential activity against bacteria or fungi due to the quinoline core.
Anticancer ActivityPossible inhibition of specific enzymes or receptors involved in cancer cell proliferation.
Antimalarial ActivityQuinoline derivatives are historically used against malaria; this compound may exhibit similar activity.

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